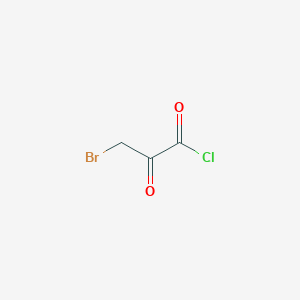
Methyl 2-chloro-6-morpholin-4-ylisonicotinate
Übersicht
Beschreibung
Methyl 2-chloro-6-morpholin-4-ylisonicotinate: is a chemical compound with the molecular formula C11H13ClN2O3 It is a derivative of isonicotinic acid, featuring a morpholine ring and a chlorine atom attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-morpholin-4-ylisonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroisonicotinic acid and morpholine.
Esterification: The 2-chloroisonicotinic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-chloroisonicotinate.
Nucleophilic Substitution: The methyl 2-chloroisonicotinate undergoes nucleophilic substitution with morpholine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 2-chloro-6-morpholin-4-ylisonicotinate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the morpholine ring.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives of the morpholine ring.
Hydrolysis: 2-chloro-6-morpholin-4-ylisonicotinic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Potential use as a building block for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry:
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Materials Science: Used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-6-morpholin-4-ylisonicotinate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloroisonicotinate: Lacks the morpholine ring, making it less versatile in certain applications.
Methyl 6-morpholin-4-ylisonicotinate: Lacks the chlorine atom, which can affect its reactivity and biological activity.
2-Chloro-6-morpholin-4-ylisonicotinic acid: The carboxylic acid form, which may have different solubility and reactivity properties.
Uniqueness: Methyl 2-chloro-6-morpholin-4-ylisonicotinate is unique due to the presence of both the chlorine atom and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
methyl 2-chloro-6-morpholin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-11(15)8-6-9(12)13-10(7-8)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVZVAMOIEWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)


![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)





